1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a methoxyphenyl group and an indole moiety, linked through a urea functional group. Its unique structure imparts specific chemical and biological properties, making it a subject of study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 2-methoxyaniline with isocyanates or carbamates. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the formation of the urea linkage. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea group to amines.
Substitution: The methoxy group and the indole moiety can participate in electrophilic and nucleophilic substitution reactions, respectively. Common reagents include halogens, acids, and bases.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, yielding the corresponding amines and carbon dioxide.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. For example, its anticancer activity could be attributed to the inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)-3-(1H-indol-3-yl)urea: Lacks the methyl group on the indole moiety, which may affect its chemical reactivity and biological activity.
1-(2-Hydroxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea: The presence of a hydroxy group instead of a methoxy group can lead to different chemical and biological properties.
1-(2-Methoxyphenyl)-3-(1-methyl-1H-indol-2-yl)urea: The position of the urea linkage on the indole ring is different, which can influence the compound’s overall behavior.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(1-methylindol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-20-11-14(12-7-3-5-9-15(12)20)19-17(21)18-13-8-4-6-10-16(13)22-2/h3-11H,1-2H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DITWMZNVOJRHFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.